molecular formula C28H35N3O4 B023265 Marcfortine A CAS No. 75731-43-0

Marcfortine A

Cat. No.: B023265
CAS No.: 75731-43-0
M. Wt: 477.6 g/mol
InChI Key: KYKUTNUWXQVSSU-OVZJSWOSSA-N
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Mechanism of Action

Target of Action

Marcfortine A, an indole alkaloid originally isolated from Penicillium roqueforti , primarily targets parasitic nematodes . It has been found to inhibit the motility of adult worms and has a particular affinity for the α3 subunit-containing human nicotinic acetylcholine receptors (nAChRs) and muscle-type nAChRs .

Mode of Action

The mode of action of this compound involves blocking cholinergic neuromuscular transmission . It dose-dependently inhibits nicotine-induced calcium mobilization in cells expressing α3 subunit-containing human nAChRs and muscle-type nAChRs . This inhibition disrupts the normal functioning of the nematodes, leading to their paralysis and eventual death .

Biochemical Pathways

This compound affects several biochemical pathways. It significantly up-regulates the metabolism of purine and pyrimidine, while down-regulating sphingolipid metabolism . These changes in metabolic pathways disrupt the normal physiological processes of the nematodes, contributing to their paralysis and death .

Pharmacokinetics

It is known that this compound has potent nematocidal activity, suggesting that it is effectively absorbed and distributed in the host organism .

Result of Action

The primary result of this compound’s action is the reduction of parasitic nematode populations. It has been shown to eliminate H. contortus, T. colubriformis, and O. ostertagi from experimentally infected jirds . By inhibiting the motility of adult worms, this compound prevents the nematodes from feeding and reproducing, leading to their eventual death .

Preparation Methods

Synthetic Routes and Reaction Conditions: Marcfortine A is primarily isolated from the mycelium of Penicillium roqueforti. The isolation process involves culturing the fungus under specific conditions and extracting the compound using organic solvents . The detailed synthetic routes for this compound are not extensively documented, but its production relies heavily on natural extraction methods.

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Penicillium roqueforti. The fermentation broth is then subjected to solvent extraction, followed by purification processes such as chromatography to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Marcfortine A undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may exhibit varying biological activities.

    Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its nematocidal properties.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of novel compounds with unique properties.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Scientific Research Applications

Marcfortine A has several scientific research applications:

Comparison with Similar Compounds

  • Paraherquamide A
  • Chrysogenamide A
  • Roquefortine

Properties

CAS No.

75731-43-0

Molecular Formula

C28H35N3O4

Molecular Weight

477.6 g/mol

IUPAC Name

(8R,10'S)-4,4,11',11',14'-pentamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,12'-3,14-diazatetracyclo[6.5.2.01,10.03,8]pentadecane]-9,15'-dione

InChI

InChI=1S/C28H35N3O4/c1-24(2)11-13-34-21-18(35-24)9-8-17-20(21)29-22(32)28(17)15-27-16-31-12-7-6-10-26(31,23(33)30(27)5)14-19(27)25(28,3)4/h8-9,11,13,19H,6-7,10,12,14-16H2,1-5H3,(H,29,32)/t19-,26?,27?,28+/m0/s1

InChI Key

KYKUTNUWXQVSSU-OVZJSWOSSA-N

Isomeric SMILES

CC1(C=COC2=C(O1)C=CC3=C2NC(=O)[C@@]34CC56CN7CCCCC7(C[C@H]5C4(C)C)C(=O)N6C)C

SMILES

CC1(C=COC2=C(O1)C=CC3=C2NC(=O)C34CC56CN7CCCCC7(CC5C4(C)C)C(=O)N6C)C

Canonical SMILES

CC1(C=COC2=C(O1)C=CC3=C2NC(=O)C34CC56CN7CCCCC7(CC5C4(C)C)C(=O)N6C)C

Appearance

White solid

Synonyms

marcfortine A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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